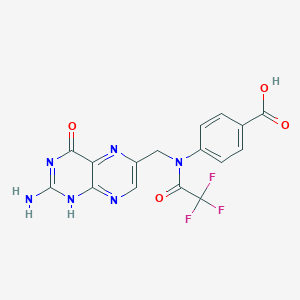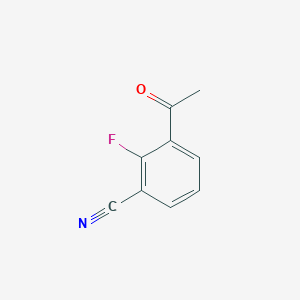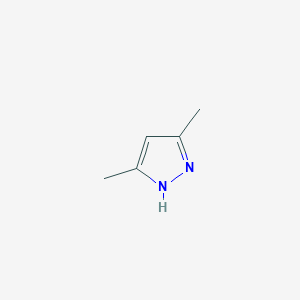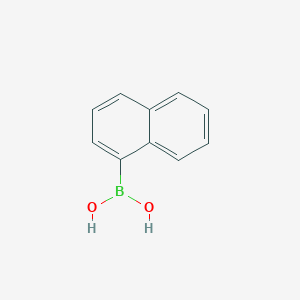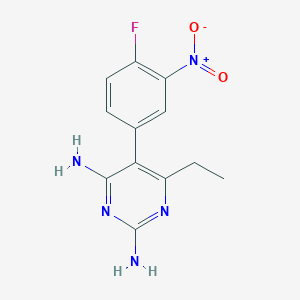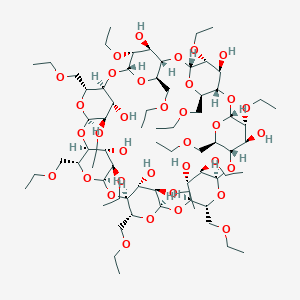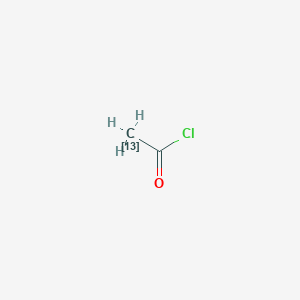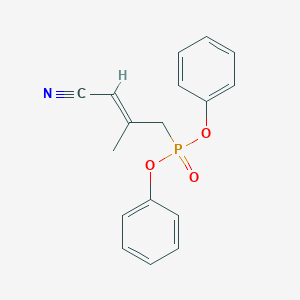
3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile (MPB) is a synthetic compound that has been used in a variety of scientific and laboratory applications. MPB has been studied for its potential to be used in the synthesis of various organic compounds, for its ability to act as a catalyst in organic reactions, and for its potential to be used as a pharmaceutical and biotechnological agent.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile involves the reaction of 3-methyl-2-butenenitrile with diphenylphosphine oxide.
Starting Materials
3-Methyl-2-butenenitrile, Diphenylphosphine oxide, Sodium hydride, DMF (Dimethylformamide), Chloroform, Methanol
Reaction
Step 1: Dissolve 3-methyl-2-butenenitrile (1.0 g, 10.4 mmol) in dry DMF (20 mL) in a round-bottom flask equipped with a magnetic stirrer., Step 2: Add sodium hydride (0.4 g, 10.4 mmol) to the flask and stir the mixture for 30 minutes under nitrogen atmosphere., Step 3: Add diphenylphosphine oxide (2.2 g, 10.4 mmol) to the flask and stir the mixture for 3 hours at room temperature., Step 4: Pour the reaction mixture into a separatory funnel containing chloroform (50 mL)., Step 5: Extract the organic layer with 1 M HCl (50 mL) and then with water (50 mL)., Step 6: Dry the organic layer over anhydrous sodium sulfate and filter., Step 7: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 8: Recrystallize the crude product from methanol to obtain 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile as a white solid (yield: 70-80%).
科学的研究の応用
3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile has been used in a variety of scientific and laboratory applications, including the synthesis of organic compounds, the catalytic activation of organic reactions, and the potential use as a pharmaceutical and biotechnological agent. 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile has also been used in the synthesis of polymeric materials, such as polyurethanes, and in the synthesis of polysaccharides, such as chitosan.
作用機序
The mechanism of action of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile is not completely understood. It is believed that 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile acts as a catalyst in organic reactions by forming a reversible complex with the reactants. This complex is thought to facilitate the reaction by stabilizing the transition state of the reaction, thus allowing the reaction to occur more rapidly.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to have a moderate effect on the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators.
実験室実験の利点と制限
The advantages of using 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile in laboratory experiments include its relatively low cost, its availability in a variety of forms, and its stability under a wide range of conditions. However, there are some limitations to its use. For example, it is not soluble in water and is sensitive to light and heat. In addition, it is not suitable for use in certain types of reactions, such as those involving strong acids or bases.
将来の方向性
The potential future directions for the use of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile include its use as a catalyst for the synthesis of organic compounds, its use as a pharmaceutical and biotechnological agent, its use in the synthesis of polymeric materials, and its use in the synthesis of polysaccharides. In addition, further research is needed to understand the biochemical and physiological effects of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile and to develop methods for its safe and effective use in laboratory experiments.
特性
IUPAC Name |
(E)-4-diphenoxyphosphoryl-3-methylbut-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16NO3P/c1-15(12-13-18)14-22(19,20-16-8-4-2-5-9-16)21-17-10-6-3-7-11-17/h2-12H,14H2,1H3/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYIWTSEFXVTPC-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16NO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

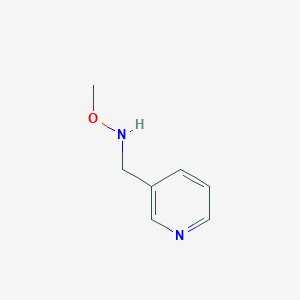
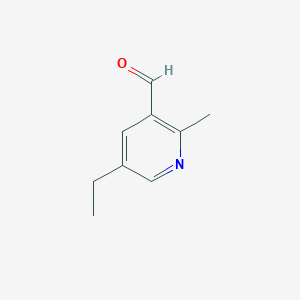
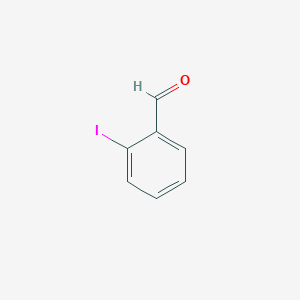
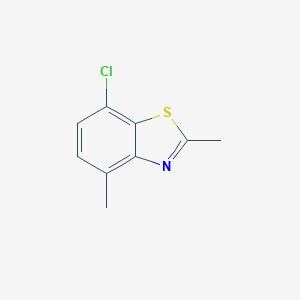
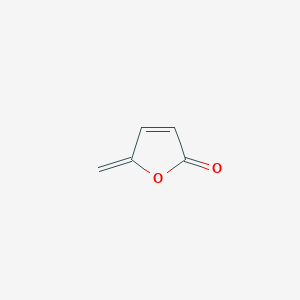
![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)
